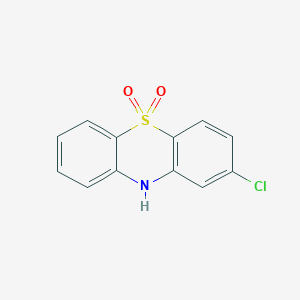

2-chloro-10H-phenothiazine 5,5-dioxide

Vue d'ensemble

Description

2-Chloro-10H-phenothiazine 5,5-dioxide is a chemical compound with the molecular formula C12H8ClNO2S . It has an average mass of 265.715 Da and a monoisotopic mass of 264.996429 Da . It is also known by other names such as 2-Chloro-5λ6-phenothiazine-5,5 (10H)-dione .

Synthesis Analysis

The synthesis of phenothiazine derivatives, including this compound, involves the oxidation of 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride by hydrogen peroxide at room temperature . The synthesized compounds are characterized by IR, 1H NMR, and 13C NMR spectroscopy .Molecular Structure Analysis

The molecular structure of this compound consists of a phenothiazine core with a chlorine atom attached at the 2-position and two oxygen atoms attached at the 5,5-position .Chemical Reactions Analysis

The introduction of a sulfuryl group in a core unit can deeply influence the energy levels and charge carrier mobilities of relative hole transport materials (HTMs) . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound is a white or light yellow solid . It is soluble in most organic solvents, such as methanol, ethanol, and dichloromethane, and slightly soluble in ether and benzene .Applications De Recherche Scientifique

OLEDs and Lighting Systems

2-Chloro-10H-Phenothiazine 5,5-dioxide and its derivatives have shown promising applications in organic light-emitting diodes (OLEDs). They are used as efficient host materials for blue, green, and yellow thermally activated delayed fluorescence OLEDs. Studies have demonstrated the use of these derivatives in achieving high external quantum efficiency, current efficiency, and power efficiency in OLEDs, making them vital for advanced lighting systems (Guo et al., 2020).

Synthesis and Characterization

The compound has been a base for synthesizing various derivatives. These derivatives, including sulfones and ribofuranosides, have been synthesized and characterized through spectral and elemental analysis. The focus has been on their antioxidant and antimicrobial activity, indicating a broader scope of applications in chemical and biological research (Gautam et al., 2010).

Antimicrobial and Antioxidant Properties

10H-phenothiazines, including this compound, have been studied for their antimicrobial and antioxidative properties. These properties are significant in the development of new pharmaceuticals and chemical agents with potential applications in healthcare (Gautam et al., 2012).

Photophysical Properties

The photophysical properties of oxidized phenothiazine derivatives, including this compound, have been studied extensively. These properties are crucial for applications in lighting systems, photovoltaic devices, data storage, sensing, and bioimaging. The compound's excellent photoluminescence, stability, and environmentally friendly behavior make it a candidate for various technological applications (Rout et al., 2021).

Battery Technology

This compound has been explored as a potential redox shuttle additive for lithium-ion batteries. Its stability and effectiveness in protecting against overcharge and overdischarge highlight its importance in advancing battery technology (Buhrmester et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-10H-phenothiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17(12,15)16/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPKVOZAZPALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20820005 | |

| Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61174-89-8 | |

| Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

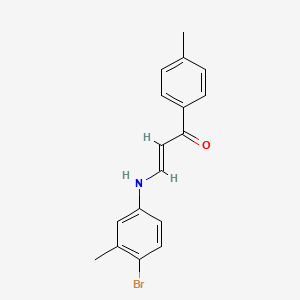

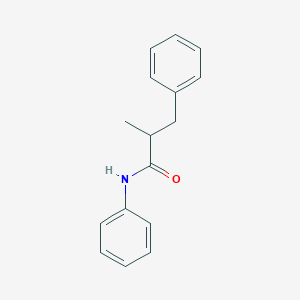

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658395.png)

![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)

![ethyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658401.png)

![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-nitrobenzenesulfonate](/img/structure/B1658407.png)

![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1658409.png)

![[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658410.png)

![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1658411.png)

![N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1658415.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658417.png)